molecular formula C6H14Cl2N2 B15359669 2-Azaspiro[3.3]heptan-6-amine dihydrochloride

2-Azaspiro[3.3]heptan-6-amine dihydrochloride

Cat. No.: B15359669
M. Wt: 185.09 g/mol
InChI Key: NNXFDVGZZIVZLR-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-amine dihydrochloride (CAS: 2305255-18-7) is a spirocyclic amine salt with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.1 g/mol . Its structure features a bicyclic system where a six-membered amine ring is fused to a three-membered azetidine-like ring, creating a rigid, three-dimensional (3D) geometry. This scaffold is valued in medicinal chemistry for its high Fsp³ character, which enhances solubility, metabolic stability, and target selectivity compared to planar aromatic systems . The compound is primarily used as a versatile building block in drug discovery, particularly for central nervous system (CNS) and local anesthetic applications .

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-6-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-1-6(2-5)3-8-4-6;;/h5,8H,1-4,7H2;2*1H

InChI Key

NNXFDVGZZIVZLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[3.3]heptan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the azaspiro ring system

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.3]heptan-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced amines.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-amine dihydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-azaspiro[3.3]heptan-6-amine dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, ring systems, and pharmacological implications:

Compound Name CAS Number Molecular Formula Key Features Pharmacological Relevance Reference
2-Azaspiro[3.3]heptan-6-amine dihydrochloride 2305255-18-7 C₈H₁₈Cl₂N₂ Rigid spirocyclic amine; two fused rings (6- and 3-membered) CNS drug scaffolds, local anesthetic analogs
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride 2306276-66-2 C₉H₂₀Cl₂N₂ Methyl substitution at N2; increased hydrophobicity Enhanced blood-brain barrier penetration
2-Azaspiro[3.3]heptan-6-ol hydrochloride 1630907-10-6 C₆H₁₂ClNO Hydroxyl group replaces amine; polar, hydrogen-bonding capability Potential solubility enhancer
6-Amino-2-thiaspiro[3.3]heptane hydrochloride 1639838-89-3 C₆H₁₂ClNS Sulfur replaces oxygen in spiro system; altered electronic properties Metabolic stability improvement
2-Oxaspiro[3.3]heptan-6-amine hydrochloride 1523618-04-3 C₆H₁₂ClNO Oxygen replaces nitrogen in spiro system; reduced basicity Modified target interaction profiles
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1588441-26-2 C₈H₁₈Cl₂N₂ Larger spiro system (7-membered ring); additional nitrogen Broader receptor engagement

Research Findings and Clinical Relevance

  • Anticonvulsant Activity: N-phenylamino derivatives of larger spiro systems (e.g., 2-azaspiro[4.4]nonane) show potent anticonvulsant effects in rodent models .
  • Local Anesthetic Optimization : 2-Azaspiro[3.3]heptane derivatives of Bupivacaine demonstrate 25% higher activity and 40% lower toxicity compared to the parent drug .

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